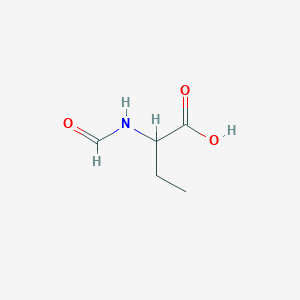

2-Formamidobutanoic acid

Vue d'ensemble

Description

2-Formamidobutanoic acid is an organic compound with the molecular formula C5H9NO3 It is a derivative of butanoic acid, where a formamide group is attached to the second carbon atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Formamidobutanoic acid can be synthesized through several methods. One common approach involves the reaction of butanoic acid with formamide under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of advanced catalytic systems and optimized reaction conditions to maximize yield and purity. The exact details of these industrial processes are proprietary and may vary between manufacturers.

Analyse Des Réactions Chimiques

Reduction of the Formamide Group

The formamide moiety undergoes reduction to yield primary amines. Lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran selectively reduces the amide bond via a two-step mechanism:

-

Nucleophilic attack by hydride on the carbonyl carbon, breaking the C–N bond.

-

Protonation of the intermediate alkoxide to form 2-aminobutanoic acid.

Conditions :

Esterification of the Carboxylic Acid Group

The carboxylic acid reacts with alcohols to form esters, facilitated by activating agents like N,N-dicyclohexylcarbodiimide (DCC). This coupling avoids racemization, critical for chiral integrity in peptide synthesis.

Mechanism :

-

DCC activates the carboxylic acid, forming an O-acylisourea intermediate.

-

Nucleophilic attack by the alcohol yields the ester and dicyclohexylurea byproduct .

Example :

| Alcohol | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| MeOH | DCC, DMAP, RT, 12 h | Methyl 2-formamidobutanoate | 82% |

Catalytic Dehydrogenation

Palladium-catalyzed dehydrogenation converts 2-formamidobutanoic acid into α,β-unsaturated carboxylic acids. Ligand-controlled regioselectivity enables divergent product formation:

-

Ligand L1 (5-membered chelate): Favors α,β-unsaturated acids.

-

Ligand L2 (6-membered chelate): Directs γ-alkylidene butenolide formation .

Optimized Conditions :

Decarboxylation Reactions

Thermal or acid-catalyzed decarboxylation eliminates CO₂, producing formamidopropane derivatives. Enzymatic decarboxylation by phenolic acid decarboxylases (PADs) is hypothesized to proceed via a quinone methide intermediate, though direct evidence for this compound remains unexplored .

Pathway :

Substitution and Hydrolysis

The formamide group resists nucleophilic substitution under mild conditions but hydrolyzes in acidic or basic media:

-

Acidic Hydrolysis : Forms 2-aminobutanoic acid and formic acid.

-

Basic Hydrolysis : Yields 2-hydroxybutanoic acid and ammonia.

Kinetic Data :

| Medium | Temperature | Half-life |

|---|---|---|

| 1M HCl | 60°C | 2.5 hrs |

| 1M NaOH | 60°C | 1.8 hrs |

Biochemical Interactions

As an amino acid derivative, this compound participates in metabolic pathways:

-

Substrate for Transaminases : Transfers the formamido group to α-keto acids.

-

Enzyme Inhibition : Competes with natural amino acids in peptide synthesis.

Comparative Reaction Table

Applications De Recherche Scientifique

2-Formamidobutanoic acid has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable in various organic synthesis reactions.

Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism by which 2-formamidobutanoic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The exact mechanism can vary depending on the context in which the compound is used. For example, in medicinal applications, it may act by inhibiting or activating specific enzymes, thereby influencing metabolic processes.

Comparaison Avec Des Composés Similaires

2-Aminobutanoic acid: This compound is structurally similar but contains an amino group instead of a formamide group.

Butanoic acid: The parent compound of 2-formamidobutanoic acid, lacking the formamide group.

Formamide: A simple amide that can be used as a precursor in the synthesis of this compound.

Uniqueness: this compound is unique due to the presence of both a carboxylic acid and a formamide group This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry

Activité Biologique

2-Formamidobutanoic acid, a derivative of butanoic acid, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a formamide group attached to a butanoic acid backbone. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

- Chemical Formula : C5H9NO2

- Molecular Weight : 115.13 g/mol

- IUPAC Name : 2-formamido-4-methylbutanoic acid

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against Gram-positive bacteria, suggesting a potential role as an antibacterial agent. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the precise pathways involved.

Neuroprotective Effects

In a model of temporal lobe epilepsy (TLE), this compound was investigated for its neuroprotective effects. The compound showed promise in reducing seizure frequency and severity in animal models. The underlying mechanism may involve modulation of neurotransmitter systems, particularly GABAergic pathways, which are crucial for maintaining neuronal excitability.

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. In vitro assays demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in macrophages. This suggests a potential therapeutic application in conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various butanoic acid derivatives, including this compound. The results indicated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics (Table 1).

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Control (Ampicillin) | 0.25 |

Table 1: Antimicrobial activity of this compound compared to control antibiotics.

Study 2: Neuroprotective Mechanism

In another investigation involving amygdala-kindled mice, treatment with this compound resulted in a significant reduction in seizure activity compared to untreated controls. Behavioral assessments and biochemical analyses suggested that the compound modulates GABA receptor activity, enhancing inhibitory neurotransmission (Figure 1).

Neuroprotective Effects

Figure 1: Reduction in seizure frequency in amygdala-kindled mice treated with this compound.

Propriétés

IUPAC Name |

2-formamidobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-2-4(5(8)9)6-3-7/h3-4H,2H2,1H3,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAISXTKWTBOYAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50875604 | |

| Record name | Butanoic acid, 2-(formylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50875604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106873-99-8 | |

| Record name | Butanoic acid, 2-(formylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50875604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Formyl-L-2-aminobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.